1-(4-butylphenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(4-butylphenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(4-butylphenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the butylphenyl and cyanophenyl groups. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the formation of the triazole ring. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
1-(4-butylphenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions vary based on the specific reaction pathway and conditions.
Scientific Research Applications
1-(4-butylphenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-butylphenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and biological context in which the compound is used.
Comparison with Similar Compounds
1-(4-butylphenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:
- 1-(4-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 1-(4-methylphenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 1-(4-ethylphenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide These compounds share similar structural features but differ in the substituents on the phenyl ring. The uniqueness of this compound lies in its specific butyl group, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-butylphenyl)-N-(2-cyanophenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c1-3-4-7-16-10-12-18(13-11-16)26-15(2)20(24-25-26)21(27)23-19-9-6-5-8-17(19)14-22/h5-6,8-13H,3-4,7H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHFXFGPNJYJQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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